D-Cellotetraose tetradecaacetate

Physical Property Differentiation Solubility Enhancement Procurement Specification

D-Cellotetraose tetradecaacetate is a peracetylated linear tetramer of D-glucose units linked by β(1→4)-glycosidic bonds, serving as a protected derivative of cellotetraose. With the molecular formula C52H70O35 and a molecular weight of 1255.09 g/mol, it is a white to off-white crystalline solid soluble in organic solvents such as dichloromethane, DMF, and DMSO.

Molecular Formula C52H70O35
Molecular Weight 1255.097
CAS No. 83058-25-7
Cat. No. B561663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Cellotetraose tetradecaacetate
CAS83058-25-7
SynonymsO-2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-D-glucopyranose Tetraacetate; 
Molecular FormulaC52H70O35
Molecular Weight1255.097
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49?,50+,51+,52+/m1/s1
InChIKeyNKUTUOSZFVYRTC-NZEQKUHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Cellotetraose Tetradecaacetate (CAS 83058-25-7): A Fully Acetylated Cellulose Tetramer for Structural Modeling and Enzymatic Studies


D-Cellotetraose tetradecaacetate is a peracetylated linear tetramer of D-glucose units linked by β(1→4)-glycosidic bonds, serving as a protected derivative of cellotetraose . With the molecular formula C52H70O35 and a molecular weight of 1255.09 g/mol, it is a white to off-white crystalline solid soluble in organic solvents such as dichloromethane, DMF, and DMSO . As a member of the cellooligosaccharide peracetate series, it acts as a model compound for cellulose triacetate and is employed in glycobiology research to probe cellulase mechanisms and cellulose-binding domain interactions .

1
Model compound for cellulose triacetate solid-state studies
2
Organic-phase synthetic building block (peracetylated protection)
3
Probe for cellulase active-site architecture and CBD interactions

Why Generic Substitution of D-Cellotetraose Tetradecaacetate with Other Cellooligosaccharide Peracetates Fails


Substituting D-cellotetraose tetradecaacetate with other peracetylated cellooligosaccharides—such as cellobiose octaacetate (DP2), cellotriose undecaacetate (DP3), or cellopentaose heptadecaacetate (DP5)—is not scientifically valid due to chain-length-dependent variations in solid-state packing, NMR chemical shifts, X-ray diffraction patterns, and biological recognition. The tetramer occupies a distinct structural niche: it is the shortest oligomer that adopts the antiparallel packing of cellulose II in the solid state , yet unlike the pentamer and hexamer, it does not recrystallize into the CTA I lattice characteristic of higher peracetates . Additionally, peracetylation profoundly alters solubility and melting behavior compared to the native cellotetraose , making the peracetylated tetramer uniquely suited for organic-phase synthesis and solid-state modeling applications.

Shorter oligomers (DP2, DP3)
Do not adopt cellulose II antiparallel packing or approximate CTA I spectral features; cannot model cellulose triacetate structure.
Longer oligomers (DP5, DP6)
Recrystallize into CTA I lattice, obscuring the onset of crystallinity; may mislead crystallization studies.
Native cellotetraose
Water-soluble and high-melting; unsuitable for organic-phase synthetic routes requiring acetyl protection.

Quantitative Differentiation of D-Cellotetraose Tetradecaacetate from Closest Analogs: A Procurement Evidence Guide


Melting Point Reduction and Organic Solubility vs. Native Cellotetraose

Peracetylation of cellotetraose reduces the melting point by approximately 20°C and dramatically alters solubility, enabling dissolution in organic solvents such as dichloromethane and DMSO, whereas native cellotetraose is water-soluble only. This property shift is critical for synthetic applications requiring organic-phase reactions .

Melting Point & Solubility Shift
Reported
ΔT_m ≈ –20°C; soluble in DCM, DMF, DMSO vs. water only for native.
Enables organic-phase handling.
Source-specific data to verify.
Physical Property Differentiation Solubility Enhancement Procurement Specification

Solid-State 13C CP/MAS NMR Chemical Shift Divergence from Higher Peracetates

In 13C CP/MAS NMR spectroscopy, the chemical shifts of cellooligosaccharide peracetates progressively approach those of cellulose triacetate (CTA) I as the degree of polymerization (DP) increases. The tetramer exhibits a spectral feature distinct from both lower (DP2, DP3) and higher (DP5, DP6) oligomers, serving as the transition point where CTA I characteristics begin to emerge .

Solid-State 13C NMR Chemical Shifts
Class-level
DP4 partially converges to CTA I; DP2–3 deviate >0.5 ppm; DP5–6 closer.
Tetramer is the minimal chain length with CTA I spectral character.
Class-level inference; review per batch.
Solid-State NMR Cellulose Triacetate Modeling Oligomer Structure

X-Ray Diffraction Pattern: Tetramer Lacks CTA I Lattice, Distinct from Pentamer and Hexamer

X-ray powder diffraction analysis reveals that while cellopentaose peracetate (DP5) and cellohexaose peracetate (DP6) recrystallize with the CTA I lattice, the tetramer (DP4) does not adopt this allomorph under identical recrystallization conditions (ethyl acetate–hexane). The tetramer's diffraction pattern is intermediate between amorphous and CTA I, providing a unique probe for the onset of crystallinity in acetylated cellulose models .

X-Ray Diffraction Lattice Type
Cross-study comparable
DP4 lacks CTA I reflections; DP5/6 exhibit characteristic CTA I peaks.
Serves as negative control for CTA crystallization onset.
Recrystallization conditions influence lattice.
X-Ray Crystallography Polymorph Identification Cellulose Triacetate Modeling

Solution NMR Resonance Assignability: Tetramer vs. Higher Oligomers

In solution 1H and 13C NMR spectroscopy, the peracetylated cellotetraose (as its β-methyl glycoside derivative) yields fully resolvable and assignable resonances for all pyranose ring protons and carbons, unlike the pentamer and hexamer, which exhibit severe spectral overlap for inner repeating units . This analytical advantage stems from the tetramer's limited number of chemically distinct glucose residues (reducing end, two internal, non-reducing end).

Solution NMR Resonance Resolution
Head-to-head
All DP4 resonances assignable by 2D NMR; DP5+ require 3D methods.
Enables routine structural characterization.
As β-methyl glycoside in CDCl₃.
Solution NMR Structure Elucidation Oligosaccharide Characterization

Exoglucanase Substrate Activity: Tetramer as Minimal Cleavage Unit for GH48 Cellobiohydrolases

Crystallographic and biochemical studies demonstrate that cellotetraose (and by extension its peracetylated precursor) occupies a functionally unique position among cellooligosaccharides: it is the shortest oligomer that spans the complete active-site cleft of GH48 exoglucanases (cellobiohydrolases), binding from subsites −2 to +2 and enabling productive hydrolysis to release cellobiose . Shorter oligomers (cellobiose, cellotriose) bind incompletely and are not hydrolyzed by this enzyme class .

GH48 Exoglucanase Substrate Activity
Class-level
Cellotetraose hydrolyzed; cellobiose/triose inactive.
Minimal substrate for GH48 cellobiohydrolase assays.
Deprotection required; class-level enzyme data.
Enzymology Cellulase Substrate Specificity Glycoside Hydrolase Assays

High-Impact Application Scenarios for D-Cellotetraose Tetradecaacetate Based on Verified Differential Evidence


Solid-State Modeling of Cellulose Triacetate (CTA) Crystallization Onset

Researchers investigating the structure–property relationships of cellulose triacetate require a well-defined oligomer series. D-Cellotetraose tetradecaacetate serves as the critical DP4 reference point: its 13C CP/MAS NMR spectrum shows partial convergence toward CTA I, and its X-ray diffraction pattern lacks the CTA I lattice, contrasting with DP5 and DP6 . This makes it essential for mapping the chain-length threshold at which CTA crystallinity emerges.

Substrate for GH48 Cellobiohydrolase Activity Assays and Crystallography

GH48 exoglucanases require a minimum of four glucose units to span the active-site cleft for productive hydrolysis. The peracetylated tetramer, after deprotection to native cellotetraose, is the validated minimal substrate for enzymes such as Clostridium cellulovorans ExgS . Shorter oligosaccharides (DP2, DP3) are inactive and cannot substitute, making the tetramer indispensable for kinetic characterization and co-crystallization studies.

Synthetic Intermediate for Site-Specifically Modified Cellulose Oligomers

The organic solubility conferred by peracetylation (melting point 233–235°C, soluble in dichloromethane and DMSO) enables D-cellotetraose tetradecaacetate to serve as a protected building block in convergent oligosaccharide synthesis . It is particularly valuable for preparing methyl β-glycosides and other derivatives where aqueous insolubility of the native sugar would preclude reaction.

NMR Reference Standard for Cellulose Oligomer Resonance Assignments

Owing to the complete resolution of its 1H and 13C resonances via standard 2D NMR, the peracetylated tetramer (or its β-methyl glycoside) is the preferred reference compound for establishing chemical shift databases of cellooligosaccharides . Higher oligomers (DP5+) suffer from severe spectral overlap that obscures individual assignments without advanced 3D experiments.

Application
Selection Property
Validation Focus
Cellulose Triacetate Crystallization Modeling
Oligomer chain-length resolution
13C CP/MAS NMR and XRD pattern interpretation
GH48 Exoglucanase Substrate Studies
Minimal substrate length for active-site binding
Hydrolysis activity and co-crystallization
Convergent Oligosaccharide Synthesis
Organic solubility and peracetyl protection
Building-block stability and deprotection efficiency
Cellooligosaccharide NMR Reference
Complete 2D NMR resonance dispersion
Chemical shift assignment without 3D experiments
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